molecular formula C19H25N3S B5769867 N-[4-(DIETHYLAMINO)PHENYL]-N'-PHENETHYLTHIOUREA

N-[4-(DIETHYLAMINO)PHENYL]-N'-PHENETHYLTHIOUREA

Cat. No.: B5769867
M. Wt: 327.5 g/mol
InChI Key: YPCCOVZCDONFBN-UHFFFAOYSA-N
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Description

N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENETHYLTHIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a phenethyl group through a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENETHYLTHIOUREA typically involves the reaction of 4-(diethylamino)aniline with phenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENETHYLTHIOUREA can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENETHYLTHIOUREA undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENETHYLTHIOUREA has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and thermal stability.

Mechanism of Action

The mechanism of action of N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets. The diethylamino group enhances its lipophilicity, allowing it to penetrate cell membranes easily. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their activity. The thiourea group is known to form strong hydrogen bonds with biological molecules, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENYLUREA: This compound is similar in structure but lacks the phenethyl group.

    4-(DIETHYLAMINO)PHENYL ISOTHIOCYANATE: This compound contains the diethylamino group and isothiocyanate functionality but lacks the phenethyl group.

Uniqueness

N-[4-(DIETHYLAMINO)PHENYL]-N’-PHENETHYLTHIOUREA is unique due to the presence of both the diethylamino and phenethyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S/c1-3-22(4-2)18-12-10-17(11-13-18)21-19(23)20-15-14-16-8-6-5-7-9-16/h5-13H,3-4,14-15H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCCOVZCDONFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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